Candesartan-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

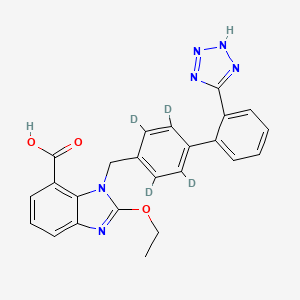

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQMVQVXFRQIKW-ZGAVCIBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isotopic Purity of Candesartan-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Candesartan-d4. The information compiled within is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies. This compound, a deuterium-labeled analog of the angiotensin II receptor antagonist Candesartan, is a critical internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification in biological matrices.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process that strategically incorporates deuterium atoms into the biphenyl moiety of the molecule. A plausible and efficient synthetic route is outlined below, combining established methods for the synthesis of Candesartan with catalytic deuterium exchange reactions.

Synthetic Pathway Overview

The synthesis commences with the formation of the deuterated biphenyl core via a Suzuki coupling reaction, followed by the construction of the benzimidazole and tetrazole functionalities. A key intermediate, a deuterated version of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, is central to this strategy.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile-d4 (Deuterated Biphenyl Core)

This step involves a Palladium-catalyzed Suzuki coupling reaction to form the deuterated biphenyl core.

-

Materials:

-

1-Bromo-4-methylbenzene-d4

-

(2-Cyanophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

Sodium carbonate

-

Toluene

-

Ethanol

-

Water

-

-

Procedure:

-

To a solution of 1-bromo-4-methylbenzene-d4 (1.0 eq) and (2-cyanophenyl)boronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 eq).

-

Deoxygenate the mixture by bubbling with argon for 20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4'-methyl-[1,1'-biphenyl]-2-carbonitrile-d4.

-

Step 2: Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile-d4

This step involves the bromination of the methyl group of the deuterated biphenyl core.

-

Materials:

-

4'-Methyl-[1,1'-biphenyl]-2-carbonitrile-d4

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride

-

-

Procedure:

-

Dissolve 4'-methyl-[1,1'-biphenyl]-2-carbonitrile-d4 (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile-d4, which can be used in the next step without further purification.

-

Step 3: Synthesis of this compound

This multi-step process involves the formation of the benzimidazole ring, followed by the creation of the tetrazole ring and subsequent deprotection.

-

Materials:

-

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile-d4

-

Ethyl 2-amino-3-hydroxybenzoate

-

Triethyl orthoformate

-

p-Toluenesulfonic acid

-

Tributyltin azide

-

Trityl chloride

-

Triethylamine

-

Hydrochloric acid

-

Sodium hydroxide

-

Various organic solvents (DMF, Toluene, Methanol, etc.)

-

-

Procedure:

-

Benzimidazole formation: React 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile-d4 with ethyl 2-amino-3-hydroxybenzoate in the presence of a base to form the corresponding ether. Cyclize the intermediate using triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid to form the benzimidazole ring.

-

Tetrazole formation and protection: Treat the resulting cyanobiphenyl intermediate with tributyltin azide in refluxing toluene to form the tetrazole ring. Protect the tetrazole with trityl chloride in the presence of triethylamine.

-

Deprotection: Remove the trityl protecting group under acidic conditions (e.g., hydrochloric acid in a suitable solvent).

-

Hydrolysis: Saponify the ethyl ester to the carboxylic acid using sodium hydroxide to yield this compound.

-

Purification: Purify the final product by recrystallization or preparative HPLC.

-

Isotopic Purity of this compound

The determination of isotopic purity is a critical quality control step to ensure the reliability of this compound as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.[2]

Data Presentation: Isotopic Purity Analysis

| Analytical Method | Parameter Measured | Typical Specification |

| LC-HRMS | Isotopic Distribution (d0 to d4) | d4 > 98% |

| Chemical Purity | > 99% | |

| ¹H NMR | Deuterium Incorporation | Absence of signals at deuterated positions |

| ¹³C NMR | Structural Integrity | Consistent with Candesartan structure |

| ²H NMR | Deuterium Signal Confirmation | Presence of signals corresponding to deuterium |

Experimental Protocols for Isotopic Purity Determination

1. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This method provides detailed information on the isotopic distribution of the synthesized this compound.

-

Workflow:

Caption: Workflow for isotopic purity analysis by LC-HRMS.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of approximately 1 µg/mL with the mobile phase.

-

-

LC-HRMS Parameters:

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF)

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Scan Mode: Full scan from m/z 150-1000

-

Resolution: > 60,000 FWHM

-

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z values of the protonated molecular ions of each isotopologue (d0 to d4).

-

Candesartan (d0): C₂₄H₂₁N₆O₃⁺ (m/z 441.1670)

-

Candesartan-d1: C₂₄H₂₀DN₆O₃⁺ (m/z 442.1732)

-

Candesartan-d2: C₂₄H₁₉D₂N₆O₃⁺ (m/z 443.1795)

-

Candesartan-d3: C₂₄H₁₈D₃N₆O₃⁺ (m/z 444.1858)

-

This compound: C₂₄H₁₇D₄N₆O₃⁺ (m/z 445.1920)

-

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues. The isotopic purity is reported as the percentage of the d4 isotopologue.

-

2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is used to confirm the position of deuterium incorporation and to provide an independent measure of isotopic enrichment.

-

Workflow:

Caption: Workflow for isotopic purity analysis by NMR.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound and dissolve it in a deuterated solvent (e.g., DMSO-d6 or Methanol-d4) in a 5 mm NMR tube.

-

For quantitative analysis, add a known amount of a suitable internal standard with a well-resolved signal (e.g., maleic acid).

-

-

NMR Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a standard proton spectrum to confirm the absence of signals in the regions where deuterium has been incorporated (the aromatic protons of the deuterated phenyl ring).

-

The integral of the remaining proton signals can be compared to the integral of the internal standard to determine the chemical purity.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum to confirm the overall carbon skeleton of the molecule and ensure no structural changes have occurred during the synthesis.

-

-

²H NMR:

-

Acquire a deuterium NMR spectrum. The presence of a signal in the aromatic region confirms the incorporation of deuterium. The chemical shift of this signal will be very similar to the corresponding proton signal in the unlabeled compound.

-

-

-

Data Analysis:

-

In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the protons on the deuterated phenyl ring confirms successful labeling.

-

The isotopic enrichment can be estimated by comparing the integration of the residual proton signals in the deuterated region to the integration of a non-deuterated proton signal within the molecule.

-

Conclusion

The synthesis of this compound with high isotopic purity is a challenging yet essential process for its use as a reliable internal standard in quantitative bioanalysis. The synthetic and analytical protocols detailed in this guide provide a comprehensive framework for researchers and drug development professionals. Careful execution of the synthetic steps, coupled with rigorous isotopic purity analysis by HRMS and NMR, will ensure the production of high-quality this compound suitable for demanding analytical applications.

References

Identification and Chemical Properties

An In-depth Technical Guide to the Certificate of Analysis for Candesartan-d4

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for an analytical standard like this compound is a critical document. It provides assurance of the identity, purity, and quality of the material, which is essential for its use as an internal standard in quantitative studies. This compound, a deuterium-labeled version of the angiotensin II receptor antagonist Candesartan, is primarily utilized to enhance the accuracy of liquid chromatography-mass spectrometry (LC-MS) and other analytical applications.[1][2][3]

This guide delves into the typical components of a this compound CoA, presenting key data in structured tables, detailing the experimental protocols used for verification, and visualizing the associated workflows and mechanisms as required.

The initial section of a CoA confirms the identity of the compound through several key identifiers.

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | CV-11974-d4, Candesartan M1-d4[1][4] |

| CAS Number | 1346604-70-3[1][5] |

| Molecular Formula | C₂₄H₁₆D₄N₆O₃[1][6] |

| Molecular Weight | 444.5 g/mol [1] |

| IUPAC Name | 2-ethoxy-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl-2,3,5,6-d₄]methyl]-1H-benzimidazole-7-carboxylic acid[1] |

Quality and Purity Specifications

This section outlines the purity and physical state of the material, which are crucial for its intended use as a quantitative standard.

| Parameter | Specification |

| Purity | ≥99% deuterated forms (d₁-d₄)[1] |

| Formulation | Solid[1] |

| Solubility | DMF: ~30 mg/mL, DMSO: ~30 mg/mL, Ethanol: ~3 mg/mL[1] |

Experimental Protocols

A comprehensive CoA details the methodologies used to verify the specifications. This compound is most commonly employed as an internal standard for the quantification of Candesartan in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is the primary technique for which this compound is used. The protocol validates the identity and concentration of the standard and is used in subsequent quantitative assays.

Sample Preparation (Protein Precipitation Method) [7]

-

Transfer 100 µL of the plasma sample into a 1.7 mL microcentrifuge tube.

-

Add 50 µL of the this compound internal standard (IS) solution (concentration will vary based on the assay, e.g., 50 ng/mL).[7]

-

Add 500 µL of 100% acetonitrile to precipitate proteins.[7]

-

Vortex the mixture for 5-10 minutes.[7]

-

Centrifuge the supernatant at 13,000 rpm for 5 minutes.[7]

-

Transfer the resulting supernatant to a new vial for LC-MS/MS analysis.[7]

Chromatographic and Mass Spectrometric Conditions

-

Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC).

-

Column: Gemini C18 or equivalent.[8]

-

Mobile Phase: An isocratic or gradient mixture, commonly acetonitrile and an aqueous buffer like 5 mM ammonium formate, often in a 90:10 (v/v) ratio.[8][9][10]

-

Ionization: Electrospray Ionization (ESI) in positive mode.[7][8]

-

Detection: Multiple Reaction Monitoring (MRM).

-

Mass Transitions:

The workflow for this analytical process can be visualized as follows:

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

To determine the chemical purity of the this compound material itself, a stability-indicating HPLC method is often employed.

-

Column: A reversed-phase C18 column (e.g., 250 cm x 4.6 mm, 5 µm).[12]

-

Mobile Phase: A mixture of an organic solvent like acetonitrile and an acidic buffer (e.g., KH₂PO₄ or phosphoric acid, pH adjusted to ~3.0). A common ratio is 80:20 (v/v) Acetonitrile:Buffer.[11][12]

-

Flow Rate: 1.0 - 1.2 mL/min.[12]

-

Detection: UV spectrophotometer at a wavelength of approximately 225-230 nm.[11][12]

-

Standard Preparation: A stock solution of this compound is prepared in the mobile phase (e.g., 1000 µg/mL) and diluted to a working concentration (e.g., 100 µg/mL).[12]

-

Analysis: The retention time of the main peak is recorded, and the area of any impurity peaks is used to calculate the purity percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is used to confirm the chemical structure of this compound and verify the position of the deuterium labels. Advanced techniques like 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can overcome challenges from complex overlapping signals in standard 1D proton NMR, allowing for precise structural elucidation and even quantification.[13]

Protocol Outline

-

Sample Preparation: The this compound standard is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., ¹H-¹³C HSQC) spectra are acquired.

-

Analysis: The resulting spectra are analyzed to confirm:

-

The presence of all expected chemical shifts for the Candesartan backbone.

-

The absence of signals corresponding to the protons that have been replaced by deuterium on the biphenyl ring.

-

The purity of the sample by identifying any signals from residual solvents or other impurities.

-

The logical relationship between Candesartan, its prodrug, and the deuterated standard is key to its application in pharmaceutical development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CAS No- 1346604-70-3 | Simson Pharma Limited [simsonpharma.com]

- 6. This compound - Acanthus Research [acanthusresearch.com]

- 7. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmascholars.com [pharmascholars.com]

- 10. pharmascholars.com [pharmascholars.com]

- 11. ijpsr.com [ijpsr.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. Heteronuclear Two-Dimensional NMR for Quantification of Candesartan Cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Candesartan-d4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Candesartan-d4 as an internal standard in bioanalytical assays. It is designed to offer a comprehensive resource for professionals in drug development and related scientific fields, detailing the underlying principles, experimental applications, and the therapeutic context of Candesartan.

Introduction: The Gold Standard of Bioanalysis

In the realm of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1] An SIL-IS is a form of the analyte in which one or more atoms have been substituted with their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N). This compound, a deuterated analog of the angiotensin II receptor blocker Candesartan, exemplifies the ideal characteristics of an internal standard.[2]

The primary function of an internal standard is to correct for the variability inherent in the analytical process.[3] This includes variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the ionization of the analyte.[3] By adding a fixed concentration of this compound to all samples, including calibration standards and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement significantly improves the accuracy, precision, and robustness of the bioanalytical method.

Mechanism of Action as an Internal Standard

The efficacy of this compound as an internal standard is rooted in its physicochemical properties, which are nearly identical to those of the unlabeled Candesartan. The incorporation of four deuterium atoms results in a mass shift that allows for its distinct detection by a mass spectrometer, without significantly altering its chemical behavior.

Key characteristics contributing to its mechanism of action:

-

Co-elution: this compound has a similar chromatographic retention time to Candesartan. This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement at the same point in the analysis.

-

Similar Extraction Recovery: During sample preparation procedures such as protein precipitation or solid-phase extraction, this compound exhibits extraction efficiency that is nearly identical to that of Candesartan.[2]

-

Comparable Ionization Efficiency: In the mass spectrometer's ion source, both Candesartan and this compound ionize with very similar efficiency, ensuring a consistent response ratio.

-

Mass Differentiation: The mass difference of 4 Daltons allows the mass spectrometer to differentiate between the analyte and the internal standard.

Therapeutic Mechanism of Action of Candesartan

While its role as an internal standard is the focus of this guide, understanding the therapeutic action of Candesartan provides essential context. Candesartan is a selective angiotensin II receptor blocker (ARB). It is administered as a prodrug, Candesartan cilexetil, which is rapidly converted to the active Candesartan during absorption from the gastrointestinal tract.

Candesartan exerts its antihypertensive effects by selectively blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal glands. This inhibition leads to vasodilation, reduced aldosterone secretion, and a decrease in sympathetic nervous system activity, ultimately lowering blood pressure.

Below is a diagram illustrating the signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention by Candesartan.

Candesartan's Therapeutic Mechanism of Action.

Quantitative Data and Experimental Protocols

The following tables summarize key quantitative data from published bioanalytical methods that utilize this compound as an internal standard.

Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Candesartan | 441.16 | 263.21 | ESI+ | [4] |

| This compound | 445.20 | 267.20 | ESI+ | [4] |

| Candesartan | 441.1 | 262.9 | ESI+ | [2] |

| This compound | 445.0 | 267.1 | ESI+ | [2] |

| Candesartan | 439.00 | 309.10 | ESI- | |

| This compound | 443.00 | 312.00 | ESI- |

Bioanalytical Method Validation Parameters

| Parameter | Value | Reference |

| Linearity Range | 2–500 ng/mL | [4] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [4] |

| Inter- and Intra-batch Accuracy | 86.70–108.8% | [4] |

| Inter- and Intra-day Precision | within 10.0% | [4] |

| Linearity Range | 1.03–307.92 ng/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 1.04 ng/mL | [2] |

| Accuracy at LLOQ | 103.18% | [2] |

| Precision at LLOQ | 4.05% | [2] |

| Mean Overall Recovery (Candesartan) | 90.20 ± 2.52% | [2] |

| Mean Overall Recovery (this compound) | 89.69% | [2] |

Detailed Experimental Protocols

This section outlines a typical experimental protocol for the quantification of Candesartan in human plasma using this compound as an internal standard, based on established methodologies.[2][4]

4.3.1 Sample Preparation: Protein Precipitation [4]

-

Transfer 100 µL of plasma sample into a 1.7 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (this compound at a concentration of 50 ng/mL).

-

Add 500 µL of 100% acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 10 minutes.

-

Centrifuge the samples at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a new vial for analysis by LC-MS/MS.

4.3.2 Sample Preparation: Solid-Phase Extraction (SPE) [2]

-

Condition an SPE cartridge with appropriate solvents.

-

Load 50 µL of plasma sample, to which a known amount of this compound has been added, onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard from the cartridge.

-

The eluate is then ready for injection into the LC-MS/MS system.

4.3.3 Liquid Chromatography Conditions

| Parameter | Condition 1 | Condition 2 |

| LC System | Acquity™ UPLC | Shimadzu HPLC |

| Column | Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm) | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 5 mM Ammonium Formate | 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile | Methanol |

| Elution | Isocratic (10:90, A:B) | Isocratic (30:70, A:B) |

| Flow Rate | 0.4 mL/min | 0.9 mL/min |

| Column Temperature | 40°C | Ambient |

| Injection Volume | 3 µL | 10 µL |

| Reference | [4] | [2] |

4.3.4 Mass Spectrometry Conditions

| Parameter | Condition 1 | Condition 2 |

| MS System | Xevo TQ-MS Triple Quadrupole | API-4000 Triple Quadrupole |

| Ionization Mode | Electrospray Ionization Positive (ESI+) | Electrospray Ionization Positive (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Source Temperature | Not Specified | 500°C |

| IonSpray Voltage | Not Specified | 5500 V |

| Reference | [4] | [2] |

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow of a typical bioanalytical assay for the quantification of Candesartan using this compound as an internal standard.

References

Candesartan-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Candesartan-d4, a deuterated internal standard essential for the accurate quantification of the angiotensin II receptor antagonist, Candesartan. This document covers its core physicochemical properties, detailed analytical applications, and the relevant pharmacological context of its non-deuterated parent compound.

Core Physicochemical Properties

This compound is a stable, isotopically labeled form of Candesartan. The introduction of four deuterium atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analyses. This labeling does not significantly alter its chemical properties, ensuring it behaves similarly to the parent compound during sample preparation and chromatographic separation.

| Property | Value | References |

| Molecular Formula | C₂₄H₁₆D₄N₆O₃ | [1][2][3][4][5] |

| Molecular Weight | 444.48 g/mol | [3][5] |

| Monoisotopic Mass | 444.1848 g/mol | [6] |

| CAS Number | 1346604-70-3 | [1][2][3][4][5] |

| Appearance | Solid | [1] |

| Purity | Typically >95% | [6][7] |

Synthesis Overview

While a detailed, publicly available step-by-step synthesis protocol for this compound is not readily found, the general synthesis of its parent compound, Candesartan, is well-documented. The synthesis of Candesartan cilexetil, the prodrug, often involves the coupling of key intermediates. It is understood that this compound is synthesized by incorporating a deuterated starting material in a similar synthetic route.

The following diagram outlines a generalized synthetic approach for Candesartan, highlighting the likely stage for the introduction of the deuterated phenyl group.

Caption: Generalized synthetic pathway for this compound.

Analytical Applications and Experimental Protocols

This compound is primarily utilized as an internal standard for the quantification of Candesartan in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use significantly improves the accuracy and precision of the analytical method by correcting for variations during sample processing and analysis.[2]

Sample Preparation: Solid Phase Extraction (SPE)

A common method for extracting Candesartan and this compound from plasma involves solid-phase extraction.

Caption: Typical solid-phase extraction workflow for Candesartan analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The following table summarizes typical parameters for the LC-MS/MS analysis of Candesartan using this compound as an internal standard.

| Parameter | Typical Conditions | References |

| Column | C18 (e.g., Gemini C18) | [8] |

| Mobile Phase | Acetonitrile and 5 mM ammonium formate (pH 2) (90:10, v/v) | [8] |

| Flow Rate | 0.3 mL/min | [8] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8] |

| Detection | Selected Reaction Monitoring (SRM) | [8] |

| Mass Transition (Candesartan) | m/z 441.1 → 263.1 | [8] |

| Mass Transition (this compound) | m/z 445.1 → 267.1 | [8] |

| Linearity Range | 1 - 400 ng/mL in human plasma | [8] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [8] |

Pharmacological Context: Angiotensin II Receptor Blockade

Candesartan, the parent compound of this compound, is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[9][10] Angiotensin II is a key component of the renin-angiotensin system (RAS) and exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone release, and sodium and water retention, all of which contribute to an increase in blood pressure.

By blocking the AT1 receptor, Candesartan prevents the actions of angiotensin II, resulting in vasodilation and a reduction in blood pressure.[9] This mechanism of action makes it an effective therapeutic agent for hypertension and heart failure.[4]

Signaling Pathway of AT1 Receptor Antagonism by Candesartan

The binding of angiotensin II to the AT1 receptor activates several downstream signaling cascades. One such pathway involves the activation of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Candesartan has been shown to modulate this pathway.[9]

Caption: Simplified signaling pathway of AT1 receptor antagonism by Candesartan.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Candesartan. Its well-defined physicochemical properties and its role as a stable isotope-labeled internal standard enable the development of robust and reliable bioanalytical methods. Understanding the pharmacological context of its parent compound, including its mechanism of action as an AT1 receptor antagonist, is crucial for the interpretation of quantitative data in preclinical and clinical studies. This guide provides a foundational understanding of this compound, facilitating its effective application in a research setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | CAS 1346604-70-3 | Cayman Chemical | Biomol.com [biomol.com]

- 5. This compound | CAS No- 1346604-70-3 | Simson Pharma Limited [simsonpharma.com]

- 6. This compound | CAS 1346604-70-3 | LGC Standards [lgcstandards.com]

- 7. This compound | CAS 1346604-70-3 | LGC Standards [lgcstandards.com]

- 8. Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Candesartan targeting of angiotensin II type 1 receptor demonstrates benefits for hypertension in pregnancy via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Newly emerging pharmacologic differences in angiotensin II receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Commercially Available Candesartan-d4 Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available Candesartan-d4 standards, their application in quantitative bioanalysis, and the underlying pharmacology. This compound, a deuterium-labeled analog of the angiotensin II receptor antagonist Candesartan, serves as an essential internal standard for highly accurate and precise quantification of the parent drug in biological matrices. This document details the specifications of commercially available standards, provides established experimental protocols for their use, and visualizes the relevant biological pathways and analytical workflows.

Commercially Available this compound Standards

The selection of a suitable internal standard is critical for the development of robust bioanalytical methods. This compound is offered by several reputable suppliers, with key specifications summarized below. While specific batch-to-batch variability exists, this table provides a comparative overview of the standards available in the market.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment | Format |

| Cayman Chemical | 1346604-70-3 | C₂₄H₁₆D₄N₆O₃ | 444.5 | ≥98% | ≥99% deuterated forms (d₁-d₄); ≤1% d₀[1] | Solid |

| LGC Standards | 1346604-70-3 | C₂₄H₁₆D₄N₆O₃ | 444.48 | >95% (HPLC)[2][3] | Not specified | Neat |

| Simson Pharma | 1346604-70-3 | C₂₄H₂₀N₆O₃ (unlabeled) | 440.45 (unlabeled) | Not specified | Not specified | Not specified |

| Veeprho | 1346604-70-3 | C₂₄H₁₆D₄N₆O₃ | 444.49 | Not specified | Not specified | In Stock |

| MedChemExpress | 1346604-70-3 | C₂₄H₁₆D₄N₆O₃ | 444.48 | Not specified | Not specified | Solid |

| Sussex Research | 1346604-70-3 | C₂₄H₁₆D₄N₆O₃ | 444.48 | >95% (HPLC) | >95%[4] | Not specified |

| Pharmaffiliates | 1346604-70-3 | C₂₄H₁₆D₄N₆O₃ | 444.48 | Not specified | Not specified | White to Off-White Solid |

Note: The information presented in this table is based on publicly available data from supplier websites and may not reflect the exact specifications of a particular batch. It is highly recommended to consult the Certificate of Analysis (CoA) for the specific lot being used.

Experimental Protocols for Quantitative Analysis of Candesartan

The use of this compound as an internal standard is well-established in the scientific literature for the quantification of Candesartan in biological samples, most commonly plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies synthesized from published research.[5][6][7]

Sample Preparation

Two primary methods for extracting Candesartan and this compound from plasma are protein precipitation (PPT) and solid-phase extraction (SPE).

a) Protein Precipitation (PPT) [6]

-

To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (e.g., 50 ng/mL in methanol).

-

Add 500 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 5-10 minutes.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE)

-

Condition an appropriate SPE cartridge (e.g., Oasis HLB or Strata-X) with 1 mL of methanol followed by 1 mL of water.

-

To 500 µL of plasma, add the this compound internal standard.

-

Dilute the plasma sample with an acidic solution (e.g., 4% phosphoric acid in water) to a final volume of 1 mL.

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water).

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for injection.

Liquid Chromatography (LC) Conditions

The following are typical UPLC/HPLC conditions for the separation of Candesartan and this compound:

-

Column: A C18 reversed-phase column is commonly used (e.g., Thermo Hypersil Gold C18, 150 x 2.1 mm, 1.9 µm; Gemini C18, analytical column).

-

Mobile Phase:

-

A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent.

-

Example 1: 5 mM ammonium formate in water (A) and acetonitrile (B).

-

Example 2: Methanol and 5mM ammonium acetate (70:30, v/v).[8]

-

-

Gradient/Isocratic: Both gradient and isocratic elution methods have been successfully employed. An isocratic method with a high percentage of organic solvent can provide a rapid analysis time.[8][6]

-

Flow Rate: Typically in the range of 0.3 - 0.9 mL/min.

-

Column Temperature: Maintained at around 40°C.[6]

Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.

-

Ionization Source: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode.[7]

-

MRM Transitions:

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific instrument being used to achieve maximum sensitivity.

Mandatory Visualizations

Angiotensin II Signaling Pathway and Candesartan's Mechanism of Action

Candesartan is a selective antagonist of the angiotensin II type 1 (AT₁) receptor.[9] Angiotensin II, a potent vasoconstrictor, normally binds to the AT₁ receptor, initiating a signaling cascade that leads to physiological effects such as vasoconstriction, aldosterone release, and cellular growth. Candesartan competitively blocks this binding, thereby inhibiting these effects and lowering blood pressure. The following diagram illustrates this pathway.

Caption: Angiotensin II signaling pathway and the inhibitory action of Candesartan.

Experimental Workflow for Candesartan Quantification

The following diagram outlines a typical workflow for the quantification of Candesartan in a biological matrix using this compound as an internal standard.

Caption: A typical experimental workflow for Candesartan quantification.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | CAS 1346604-70-3 | LGC Standards [lgcstandards.com]

- 3. This compound | CAS 1346604-70-3 | LGC Standards [lgcstandards.com]

- 4. sussex-research.com [sussex-research.com]

- 5. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmascholars.com [pharmascholars.com]

- 9. caymanchem.com [caymanchem.com]

Solubility of Candesartan-d4 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Candesartan-d4 in various organic solvents. Due to the limited availability of direct solubility data for the deuterated form, this guide also incorporates data for the non-deuterated parent compound, Candesartan, as a close proxy. The structural similarity between Candesartan and this compound suggests their solubility profiles will be nearly identical. This document is intended to be a valuable resource for researchers and professionals involved in the development and analysis of this compound.

Introduction to this compound

This compound is a deuterium-labeled version of Candesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. It is primarily used as an internal standard in pharmacokinetic and metabolic studies of Candesartan, enabling accurate quantification in biological matrices by mass spectrometry. Understanding its solubility in organic solvents is crucial for the preparation of stock solutions, formulation development, and analytical method development.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound and its parent compound, Candesartan. It is important to note that the solubility of deuterated compounds is generally very similar to their non-deuterated counterparts.

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

| Dimethylformamide (DMF) | 30 | Not Specified | Supplier Data |

| Dimethyl sulfoxide (DMSO) | 30 | Not Specified | Supplier Data |

| Ethanol | 3 | Not Specified | Supplier Data |

Table 2: Solubility of Candesartan

| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

| Dimethyl sulfoxide (DMSO) | 88 | 25 | ChemicalBook[1] |

| Ethanol | 1 | 25 | ChemicalBook[1] |

| Methanol | Sparingly Soluble | Not Specified | PubChem[2] |

| Ethyl Acetate | Soluble | Not Specified | ChemicalBook[1] |

Table 3: Solubility of Candesartan Cilexetil (Prodrug of Candesartan) at Various Temperatures [3][4]

| Solvent | Solubility (mole fraction) at 293.15 K (20°C) | Solubility (mole fraction) at 313.15 K (40°C) |

| Ethanol | 0.00165 | 0.00318 |

| 1-Propanol | 0.00211 | 0.00407 |

| 2-Propanol | 0.00142 | 0.00281 |

| Acetone | 0.00412 | 0.00769 |

| 2-Butanone | 0.00531 | 0.00984 |

| Acetonitrile | 0.00108 | 0.00213 |

Experimental Protocol: Determination of Solubility by the Shake-Flask Method

The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for this experiment.

3.1. Materials and Equipment

-

This compound (solid)

-

High-purity organic solvent of interest

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Experimental Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that equilibrium with the solid phase is reached.

-

Record the exact weight of the added this compound.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment.

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. The optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

-

Accurately weigh the collected filtrate.

-

Perform a precise serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the measured concentration of the diluted sample.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method.

Caption: Workflow for solubility determination.

Conclusion

This technical guide provides essential solubility data and a detailed experimental protocol for determining the solubility of this compound in organic solvents. While direct data for the deuterated compound is limited, the information provided for Candesartan serves as a reliable reference point for researchers. The presented shake-flask methodology offers a robust framework for obtaining accurate and reproducible solubility measurements, which are fundamental for the successful application of this compound in pharmaceutical research and development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Candesartan-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Candesartan-d4. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or developing analytical methods for Candesartan and its isotopically labeled analogues. The guide includes tabulated spectral data, detailed experimental protocols, and visualizations of both the analytical workflow and the compound's mechanism of action.

Candesartan is a potent, selective angiotensin II type 1 (AT₁) receptor antagonist used in the treatment of hypertension and heart failure.[1][2] The deuterated analogue, this compound, is commonly used as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision. A thorough understanding of its spectral characteristics is crucial for its proper use and for the structural elucidation of related compounds.

Data Presentation: ¹H and ¹³C NMR Spectral Data

Disclaimer: The following spectral data is representative for Candesartan. Specific experimental data for this compound was not publicly available. The deuterium atoms in this compound are located on the biphenyl ring not bearing the tetrazole group. Consequently, the ¹H NMR signals for these positions would be absent, and the corresponding ¹³C signals would be significantly attenuated and shifted.

¹H NMR Spectral Data of Candesartan

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.5 - 13.5 | br s | 1H | -COOH |

| 7.50 - 7.70 | m | 4H | Tetrazole-Biphenyl Protons |

| 7.10 - 7.25 | m | 3H | Benzimidazole Protons |

| 7.05 | d | 2H | Biphenyl Protons (adjacent to d4) |

| 5.60 | s | 2H | -CH₂- |

| 4.40 | q | 2H | -O-CH₂-CH₃ |

| 1.35 | t | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectral Data of Candesartan

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | -COOH |

| 161.0 | N=C-O |

| 155.0 | Benzimidazole C (quaternary) |

| 141.5 | Biphenyl C (quaternary) |

| 141.0 | Biphenyl C (quaternary) |

| 138.0 | Benzimidazole C (quaternary) |

| 130.0 | Tetrazole-Biphenyl CH |

| 129.5 | Tetrazole-Biphenyl C (quaternary) |

| 129.0 | Biphenyl CH (adjacent to d4) |

| 128.5 | Tetrazole-Biphenyl CH |

| 127.0 | Tetrazole-Biphenyl CH |

| 125.0 | Benzimidazole CH |

| 124.0 | Benzimidazole C (quaternary) |

| 122.0 | Benzimidazole CH |

| 115.0 | Benzimidazole CH |

| 61.0 | -O-CH₂- |

| 47.0 | -CH₂- |

| 14.0 | -CH₃ |

Experimental Protocols

The following protocols describe the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use a high-purity deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Referencing: An internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe is used.

-

Tuning and Matching: The probe is tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Locking: The spectrometer's lock system is engaged on the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

-

Number of Scans: Usually 8 to 16 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve signal-to-noise.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2 seconds is common.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phase-corrected to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated relative to the internal standard or the residual solvent peak.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are determined by integration.

-

Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C spectra are identified.

Mandatory Visualizations

Experimental Workflow for NMR Analysis

Caption: Experimental Workflow for NMR Analysis.

Signaling Pathway: Mechanism of Action of Candesartan

Caption: Mechanism of Action of Candesartan.

References

High-Resolution Mass Spectrometry of Candesartan-d4: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the high-resolution mass spectrometry (HRMS) analysis of Candesartan-d4, a deuterated internal standard crucial for the accurate quantification of the antihypertensive drug Candesartan in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows and fragmentation pathways.

Introduction

Candesartan is a potent and selective angiotensin II receptor antagonist widely used in the treatment of hypertension. Accurate determination of its concentration in biological fluids is paramount for pharmacokinetic and bioequivalence studies. The stable isotope-labeled derivative, this compound, serves as an ideal internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. Its use compensates for variations in sample preparation and instrument response, ensuring high precision and accuracy. This guide focuses on the application of high-resolution mass spectrometry for the analysis of this compound, detailing the methodologies and data generated.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of Candesartan, utilizing this compound as an internal standard. These methods demonstrate the robustness and sensitivity achievable with this analytical approach.

Table 1: Linearity and Sensitivity of Candesartan Quantification using this compound as Internal Standard

| Concentration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| 1 - 400 | 1 | [1] |

| 1.03 - 307.92 | 1.03 | [2] |

| 1.027 - 302.047 | 1.027 | [3] |

| 2 - 500 | Not Specified | [4] |

| 1.2 - 1030 | 1.2 | [5] |

Table 2: Precision and Accuracy of Candesartan Quantification

| Quality Control Level | Precision (%CV) | Accuracy (%) | Reference |

| LLOQ | 4.05 | 103.18 | [2] |

| LQC, MQC, HQC | ≤ 15 | 85 - 115 | [3] |

| LLOQ, LQC, MQC, HQC (Intra-day) | < 10.0 | 86.70 - 108.8 | [4] |

| LLOQ, LQC, MQC, HQC (Inter-day) | < 10.0 | 94.97 - 107.1 | [4] |

| LLOQ | 10.2 | 94.8 | [5] |

Experimental Protocols

The successful analysis of this compound by HRMS relies on meticulous sample preparation, chromatographic separation, and mass spectrometric detection. Below are detailed methodologies synthesized from various validated methods.

Sample Preparation

The choice of sample preparation technique is critical for removing interfering matrix components and concentrating the analyte.

-

Solid-Phase Extraction (SPE): This is a commonly used and effective technique.

-

Pre-condition an appropriate SPE cartridge (e.g., Strata-X) with 2.0 mL of acetonitrile followed by two washes with 2.0 mL of water.

-

Load the plasma sample (e.g., 100 µL), to which this compound internal standard has been added, onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with a suitable solvent (e.g., methanol).

-

The eluate can then be evaporated and reconstituted in the mobile phase for injection.[1][2]

-

-

Liquid-Liquid Extraction (LLE): An alternative to SPE for sample clean-up.

-

To 100 µL of plasma sample containing the internal standard, add 500 µL of 5% formic acid buffer.

-

Add an immiscible organic solvent (e.g., 5 mL of tertiary butyl methyl ether).

-

Vortex or shake for an extended period (e.g., 20 minutes) to facilitate extraction.

-

Centrifuge to separate the layers.

-

The organic layer containing the analyte and IS is transferred, evaporated to dryness, and the residue is reconstituted in the mobile phase.[6]

-

-

Protein Precipitation: A simpler and faster, though potentially less clean, method.

-

To the plasma sample containing the internal standard, add a protein precipitating agent like methanol or acetonitrile.

-

Vortex to ensure complete mixing and precipitation of proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

The supernatant is then directly injected or evaporated and reconstituted.

-

Liquid Chromatography

Chromatographic separation is essential to resolve Candesartan and this compound from endogenous matrix components.

-

Column: A C18 or C8 reversed-phase column is typically employed. Examples include Gemini C18 (dimensions not specified)[1], Zorbax eclipse C18 (150 x 4.6 mm, 5 µm)[3], and Betasil C8 (100 × 2.1 mm, 5 µm)[5].

-

Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., 5 mM ammonium formate with pH adjusted to 2, or 5 mM ammonium acetate) is common.[1] The composition can be isocratic (e.g., 70:30 methanol:5mM ammonium acetate) or a gradient.

-

Flow Rate: Flow rates typically range from 0.3 mL/min to 1 mL/min.[1][3]

High-Resolution Mass Spectrometry

HRMS provides high selectivity and sensitivity for the detection of this compound.

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique, typically operated in positive ion mode.[1][4]

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification.[1][7] This involves monitoring a specific precursor ion to product ion transition.

-

Mass Transitions: For this compound, the commonly monitored mass transition is from the protonated molecule [M+H]⁺ to a specific fragment ion.

Visualizations

The following diagrams illustrate the experimental workflow and the fragmentation pathway of this compound.

Caption: Experimental workflow for the quantitative analysis of this compound.

Caption: Proposed fragmentation pathway of this compound in positive ESI mode.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmascholars.com [pharmascholars.com]

- 3. scielo.br [scielo.br]

- 4. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Quantification of Candesartan in Mouse Plasma by MALDI-TOFMS and in Tissue Sections by MALDI-Imaging Using the Stable-Isotope Dilution Technique - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Candesartan in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of candesartan in human plasma. The assay utilizes Candesartan-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A straightforward protein precipitation method is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method has been validated according to bioanalytical method validation guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Candesartan is a selective angiotensin II receptor antagonist widely prescribed for the treatment of hypertension and heart failure.[1][2] Accurate and reliable quantification of candesartan in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting matrix effects and variability in sample processing and instrument response.[1][3] This application note presents a complete protocol for the determination of candesartan in human plasma, from sample preparation to data analysis.

Experimental

Materials and Reagents

-

Candesartan and this compound reference standards were sourced from a reputable supplier.

-

HPLC-grade methanol and acetonitrile were purchased from a commercial vendor.

-

Formic acid and ammonium formate were of analytical grade.

-

Human plasma with K2EDTA as an anticoagulant was obtained from a registered blood bank.[2][4]

-

All aqueous solutions were prepared with ultrapure water.

Equipment

-

A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients at high pressures.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

An analytical balance, centrifuges, and calibrated pipettes.

Stock and Working Solutions

-

Candesartan Stock Solution (1 mg/mL): Accurately weigh 2 mg of candesartan and dissolve it in a 2 mL volumetric flask with HPLC-grade methanol.[2][4]

-

This compound Stock Solution (1 mg/mL): Accurately weigh 2 mg of this compound and dissolve it in a 2 mL volumetric flask with HPLC-grade methanol.[2][4]

-

Working Solutions: Prepare working solutions of candesartan and this compound by serial dilution of the stock solutions with a mixture of acetonitrile and water (50:50, v/v).

Sample Preparation

A protein precipitation method is utilized for the extraction of candesartan and its internal standard from human plasma.[5][6]

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the this compound working solution (internal standard).

-

Add 500 µL of acetonitrile to precipitate the plasma proteins.[6]

-

Vortex the mixture for 10 minutes.[6]

-

Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[6]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic separation was performed on a C18 column.[1][3]

| Parameter | Condition |

| Column | Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent[1] |

| Mobile Phase A | 5 mM Ammonium Formate in Water[1][3] |

| Mobile Phase B | Acetonitrile[6] |

| Gradient | Isocratic elution with 75% Mobile Phase B[2] |

| Flow Rate | 0.9 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 40°C[5][6] |

| Run Time | 2.5 minutes[1][3] |

Mass Spectrometry Conditions

The mass spectrometer was operated in the positive ion electrospray mode. The multiple reaction monitoring (MRM) transitions for candesartan and this compound were optimized for maximum sensitivity.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Source Temperature | 500°C[1] |

| Ion Spray Voltage | 5500 V[1] |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Candesartan and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Candesartan | 441.1 | 262.9 |

| This compound | 445.0 | 267.1 |

| Note: The optimal MRM transitions may vary slightly between different mass spectrometer instruments and should be optimized accordingly. |

Method Validation

The developed method was validated according to the principles of bioanalytical method validation.[7][8][9]

Linearity

The calibration curve was linear over the concentration range of 1.03 to 307.92 ng/mL for candesartan in human plasma.[1][3] The coefficient of determination (r²) was consistently greater than 0.99.[2][5]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results are summarized in Table 2.

Table 2: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 3 | < 15 | 85-115 | < 15 | 85-115 |

| Medium | 150 | < 15 | 85-115 | < 15 | 85-115 |

| High | 250 | < 15 | 85-115 | < 15 | 85-115 |

| Acceptance criteria for precision (%CV) is ≤15% and for accuracy is within 85-115% of the nominal concentration.[2] |

Recovery

The extraction recovery of candesartan and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.

Table 3: Extraction Recovery

| Analyte | Mean Recovery (%) |

| Candesartan | 90.20 ± 2.52[1] |

| This compound | 89.69[1] |

Matrix Effect

The matrix effect was evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to the response of the analyte in a neat solution. The results indicated no significant ion suppression or enhancement.

Stability

Candesartan was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability (24 hours), long-term storage (-70°C for 90 days), and after three freeze-thaw cycles.[10]

Experimental Workflow and Logical Relationships

Caption: Experimental workflow for the LC-MS/MS analysis of candesartan.

Caption: Logical relationship of bioanalytical method validation parameters.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of candesartan in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation protocol ensures accurate and precise results. This validated method is well-suited for supporting clinical and preclinical studies that require the measurement of candesartan concentrations.

References

- 1. pharmascholars.com [pharmascholars.com]

- 2. scielo.br [scielo.br]

- 3. pharmascholars.com [pharmascholars.com]

- 4. scielo.br [scielo.br]

- 5. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. fda.gov [fda.gov]

- 10. actapharmsci.com [actapharmsci.com]

Application Notes and Protocols for UPLC-MS/MS Bioanalytical Method of Candesartan

These application notes provide a comprehensive guide for the quantitative determination of candesartan in biological matrices, specifically human plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology.

Introduction

Candesartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1] Accurate and reliable quantification of candesartan in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it the preferred method for bioanalytical applications.

This document outlines two distinct, validated UPLC-MS/MS methods for candesartan analysis, detailing sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, comprehensive validation data is presented to demonstrate the robustness and reliability of these protocols.

Experimental Protocols

Two primary methods are detailed below: Method 1 utilizes protein precipitation for sample cleanup, offering a rapid and straightforward approach. Method 2 employs solid-phase extraction (SPE), which provides a cleaner extract, potentially reducing matrix effects.

Method 1: Protein Precipitation

This protocol is adapted from a validated method for the determination of candesartan in human plasma.[1]

2.1. Materials and Reagents

-

Candesartan reference standard (purity ≥99%)

-

Candesartan-d4 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium formate

-

Deionized water

-

Human plasma (drug-free)

2.2. Stock and Working Solutions

-

Candesartan Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of candesartan in methanol.

-

Candesartan Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations for calibration curve standards and quality control samples.[2]

-

Internal Standard Stock Solution (100 µg/mL): Dissolve this compound in methanol.[1]

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with methanol.[1]

2.3. Sample Preparation

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (50 ng/mL).

-

Add 500 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.[1]

2.4. UPLC-MS/MS Conditions

-

UPLC System: Waters Acquity UPLC or equivalent

-

Column: Thermo Hypersil Gold C18 (150 × 2.1 mm, 1.9 µm)[1]

-

Mobile Phase:

-

A: 5 mM Ammonium Formate in water

-

B: Acetonitrile

-

-

Gradient: Isocratic (10:90, A:B)[1]

-

Flow Rate: 0.4 mL/min[1]

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

-

Injection Volume: 3 µL[1]

-

Mass Spectrometer: Waters Xevo TQ-MS or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive[1]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Method 2: Solid-Phase Extraction (SPE)

This protocol is based on a method designed for high sensitivity and cleanliness of the final extract.[2]

2.1. Materials and Reagents

-

Candesartan reference standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Ammonium acetate

-

Human plasma (drug-free)

-

SPE cartridges

2.2. Stock and Working Solutions

Prepare stock and working solutions for candesartan and the internal standard as described in Method 1.

2.3. Sample Preparation

-

Condition the SPE cartridges according to the manufacturer's instructions.

-

Pipette 50 µL of human plasma into a clean tube.

-

Add the internal standard.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate solvent.

-

Inject an aliquot of the eluate into the UPLC-MS/MS system.

2.4. UPLC-MS/MS Conditions

-

UPLC System: Shimadzu HPLC system or equivalent

-

Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)[2]

-

Mobile Phase: Methanol and 5mM Ammonium Acetate (70:30, v/v)[2]

-

Flow Rate: 0.9 mL/min[2]

-

Injection Volume: 10 µL[2]

-

Mass Spectrometer: API-4000 triple quadrupole spectrometer or equivalent

-

Ionization Mode: Electrospray Ionization (ESI)[2]

-

Source Temperature: 500°C[2]

-

IonSpray Voltage: 5500 V[2]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Quantitative Data Summary

The following tables summarize the validation parameters for the described UPLC-MS/MS methods for candesartan.

Table 1: Method Validation Parameters

| Parameter | Method 1 (Protein Precipitation) | Method 2 (Solid-Phase Extraction) |

| Linearity Range | 2 - 500 ng/mL[1] | 1.03 - 307.92 ng/mL[2] |

| Correlation Coefficient (r²) | ≥ 0.998[1] | ≥ 0.99[2] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] | 1.04 ng/mL[2] |

| Internal Standard | This compound[1] | This compound[2] |

Table 2: Precision and Accuracy Data

| QC Level | Method 1 (Intra-day Precision, %CV) | Method 1 (Inter-day Precision, %CV) | Method 1 (Accuracy, %) | Method 2 (Precision, %CV at LLOQ) | Method 2 (Accuracy, % at LLOQ) |

| LLOQ | Within 10.0%[1] | Within 10.0%[1] | 86.70 - 100.6%[1] | 4.05%[2] | 103.18%[2] |

| Low (LQC) | Within 10.0%[1] | Within 10.0%[1] | 94.97 - 107.1%[1] | - | - |

| Medium (MQC) | Within 10.0%[1] | Within 10.0%[1] | 94.97 - 107.1%[1] | - | - |

| High (HQC) | Within 10.0%[1] | Within 10.0%[1] | 94.97 - 107.1%[1] | - | - |

Table 3: Recovery and Stability

| Parameter | Method 1 | Method 2 |

| Mean Recovery | Not explicitly stated | 90.20 ± 2.52%[2] |

| Processed Sample Stability | Stable for 24 hours in autosampler[1] | - |

| Freeze-Thaw Stability | Stable for at least 3 cycles[1] | Stable |

| Short-Term (Bench-Top) Stability | Stable for 11 hours at room temperature[1] | Stable |

Diagrams

Experimental Workflow for Candesartan Bioanalysis by Protein Precipitation

Caption: Workflow of candesartan analysis in plasma using protein precipitation.

Conclusion

The UPLC-MS/MS methods described provide sensitive, specific, and reliable quantification of candesartan in human plasma. The protein precipitation method is rapid and suitable for high-throughput analysis, while the solid-phase extraction method offers enhanced cleanup for complex matrices. The choice of method will depend on the specific requirements of the study, including required sensitivity and sample throughput. The provided validation data confirms that both methods are robust and accurate for their intended purpose in a research or clinical setting.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Candesartan from Whole Blood

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of candesartan, a potent angiotensin II receptor antagonist, from whole blood samples using liquid-liquid extraction (LLE). The methodologies described are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing.

Introduction

Candesartan is an orally administered prodrug, candesartan cilexetil, which is rapidly hydrolyzed to its active form, candesartan, during absorption. Accurate quantification of candesartan in biological matrices is crucial for assessing its therapeutic efficacy and safety profile. Whole blood analysis provides a more complete pharmacokinetic profile compared to plasma, as it accounts for drug distribution in red blood cells. However, the complexity of the whole blood matrix necessitates a robust and efficient extraction method like LLE to minimize matrix effects and ensure accurate and reproducible results.